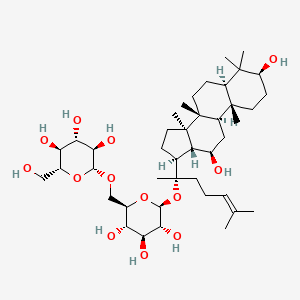

Gypenoside LXXV

Description

This compound has been reported in Gynostemma pentaphyllum with data available.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(54-37)20-52-36-34(50)32(48)30(46)24(19-43)53-36)22-11-16-41(7)29(22)23(44)18-27-39(5)15-13-28(45)38(3,4)26(39)12-17-40(27,41)6/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37-,39-,40+,41+,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYRCZFIJNGYOG-QINBLQPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gypenoside LXXV: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside LXXV, a dammarane-type triterpenoid saponin, is a constituent of the plant Gynostemma pentaphyllum. While its direct isolation from the plant is not extensively detailed in publicly available literature, its semi-synthesis from the more abundant Ginsenoside Rb1 is well-documented. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including its role in wound healing, anti-inflammatory responses, and potential applications in treating metabolic and retinal diseases. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, methods of production, and its interaction with key biological signaling pathways.

Discovery and Physicochemical Properties

This compound is structurally a protopanaxadiol-type saponin and is recognized as a deglycosylated derivative of Ginsenoside Rb1[1][2][3]. Its presence has been confirmed in Gynostemma pentaphyllum[2][3][4][5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₂O₁₃ | [6] |

| Molecular Weight | 785.01 g/mol | [7] |

| CAS Number | 110261-98-8 | [2] |

| Appearance | White to off-white solid | [3] |

Isolation and Synthesis Methodologies

General Protocol for Gypenoside Extraction from Gynostemma pentaphyllum

This protocol is a generalized procedure for the extraction of total gypenosides and would require further specific chromatographic steps to isolate this compound.

Experimental Protocol:

-

Plant Material Preparation: Dried and powdered aerial parts of Gynostemma pentaphyllum are used as the starting material.

-

Extraction:

-

The powdered plant material is extracted with 65-75% ethanol at 80°C via reflux for 1.5 hours. This step is typically repeated three times.

-

The extracts are combined, filtered to remove plant debris, and concentrated under reduced pressure to remove ethanol.

-

-

Purification:

-

The concentrated aqueous extract is passed through a macroporous resin column for adsorption of the saponins.

-

The column is first washed with water to remove impurities.

-

The gypenosides are then eluted with an alcohol solution.

-

The eluent is concentrated to remove the alcohol.

-

-

Solvent Partitioning:

-

The resulting concentrate is subjected to liquid-liquid extraction with an organic solvent such as n-butanol to further purify the gypenoside fraction.

-

The organic phase is collected, concentrated, and dried to yield the total gypenoside extract.

-

-

Isolation of this compound:

-

Further purification of this compound from the total gypenoside extract would require advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Enzymatic Synthesis of this compound from Ginsenoside Rb1

A more commonly documented and efficient method for obtaining this compound is through the enzymatic hydrolysis of the major ginsenoside, Rb1. This biotransformation selectively removes specific glucose moieties from the precursor molecule.

Experimental Protocol:

-

Enzyme Source: A β-glucosidase with high specificity for the C-3 position of Ginsenoside Rb1 is required. An example is the enzyme from Esteya vermicola CNU120806.

-

Reaction Conditions:

-

Ginsenoside Rb1 is dissolved in a suitable buffer (e.g., citrate buffer, pH 5.0).

-

The β-glucosidase enzyme is added to the substrate solution.

-

The reaction mixture is incubated at an optimal temperature (e.g., 40°C) for a specific duration (e.g., 24-48 hours), during which the reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC.

-

-

Reaction Pathway: The enzymatic hydrolysis proceeds via the following pathway: Ginsenoside Rb1 → Gypenoside XVII → this compound.

-

Purification:

-

Upon completion of the reaction, the mixture is typically extracted with n-butanol.

-

The butanol layer is washed with water, concentrated, and the resulting residue is purified by silica gel column chromatography and/or preparative HPLC to yield pure this compound.

-

Table 2: Quantitative Data for Enzymatic Synthesis of Gypenoside XVII (an intermediate to this compound)

| Parameter | Value | Source |

| Starting Material | 40 g Ginsenoside Rb1 | [8] |

| Enzyme | 45 g crude recombinant β-glucosidase from Bifidobacterium dentium | [8] |

| Reaction Time | 10 hours | [8] |

| Molar Yield | 100% | [8] |

Note: This data is for the synthesis of Gypenoside XVII, a direct precursor to this compound. Specific yield for the final conversion to this compound would depend on the subsequent enzymatic step.

Structural Elucidation Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. While the complete raw ¹H and ¹³C NMR and high-resolution mass spectrometry data are not available in the searched literature, the following represents the type of data required for structural confirmation.

Table 3: Spectroscopic Data for this compound

| Analysis Method | Observed Data |

| High-Resolution Mass Spectrometry (HR-MS) | Molecular Formula: C₄₂H₇₂O₁₃ Calculated Mass: 784.4973 Observed Mass: [M-H]⁻ ion at m/z 783.5 |

| ¹H NMR (Proton NMR) | Data not available in the searched literature. |

| ¹³C NMR (Carbon NMR) | Data not available in the searched literature. |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with a notable mechanism of action involving the Glucocorticoid Receptor (GR) pathway.

Interaction with the Glucocorticoid Receptor Pathway

This compound has been shown to bind to the Glucocorticoid Receptor and promote its translocation into the nucleus[1]. This interaction leads to the upregulation of Connective Tissue Growth Factor (CTGF), which plays a significant role in cutaneous wound healing[1]. Furthermore, by targeting the GR, this compound can inhibit NF-κB-COX2 signaling, which is implicated in inflammatory responses[4]. This mechanism allows this compound to reprogram pro-inflammatory M1-like macrophages towards an anti-inflammatory M2-like phenotype, suggesting its therapeutic potential in inflammatory conditions like colitis[4].

Caption: this compound signaling via the Glucocorticoid Receptor.

Experimental Protocols for Biological Activity Assays

GR-Competitive Ligand-Binding Assay:

-

A fluorescently-labeled ligand for GR (Fluormone) and varying concentrations of this compound are added to a reaction well plate.

-

The plate is incubated for 2 hours in the dark.

-

Polarization values are measured using a microplate reader (excitation 485 nm / emission 530 nm).

-

The IC₅₀ value is determined by plotting the polarization values against the concentration of this compound.

GR Translocation Assay:

-

Cells (e.g., fibroblasts) are treated with this compound.

-

After incubation, the cells are fixed and permeabilized.

-

The cells are then incubated with a primary antibody against GR, followed by a fluorescently-labeled secondary antibody.

-

The translocation of GR from the cytoplasm to the nucleus is observed and quantified using fluorescence microscopy.

Conclusion

This compound is a promising bioactive compound from Gynostemma pentaphyllum with well-defined anti-inflammatory and wound-healing properties mediated through the Glucocorticoid Receptor pathway. While direct isolation from its natural source requires further detailed documentation, its efficient semi-synthesis from Ginsenoside Rb1 provides a viable route for obtaining this compound for research and development purposes. Further investigation into its various pharmacological effects and the development of standardized isolation and analytical methods will be crucial for its potential therapeutic applications.

Caption: General workflow for the isolation of this compound.

References

- 1. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C42H72O13 | CID 86289140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Mechanism | Concentration [selleckchem.com]

- 8. Production of Gypenoside XVII from Ginsenoside Rb1 by Enzymatic Transformation and Their Anti-Inflammatory Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Gypenoside LXXV: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside LXXV, a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with significant anticancer properties. As a deglycosylated form of ginsenoside Rb1, this compound exhibits potent cytotoxic effects against a variety of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of this compound, focusing on its impact on key signaling pathways, induction of apoptosis, cell cycle arrest, and modulation of autophagy. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by:

-

Inhibiting critical cell survival and proliferation pathways: Notably, the PI3K/AKT/mTOR and MAPK signaling cascades are key targets.

-

Inducing programmed cell death (apoptosis): This is achieved through the modulation of pro- and anti-apoptotic proteins.

-

Arresting the cell cycle: this compound halts the progression of cancer cells through the cell division cycle, primarily at the G0/G1 phase.

-

Modulating autophagy: It can inhibit the autophagic flux, a cellular recycling process that cancer cells often exploit for survival.

Data Presentation: Quantitative Effects of Gypenosides

The following tables summarize the quantitative data on the effects of various gypenosides, including this compound, on cancer cell viability.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 48 | ~50 | [3][4] |

| B16 | Melanoma | 48 | ~50 | [3][4] |

| MDA-MB-231 | Breast Cancer | 48 | ~50 | [3][4] |

Table 2: IC50 Values of Other Gypenosides in Various Cancer Cell Lines

| Gypenoside | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |

| Gypenosides (mixture) | Colo 205 | Colon Cancer | Not Specified | 113.5 | [5] |

| Gypenosides (mixture) | T24 | Bladder Cancer | 48 | 550 | [6] |

| Gypenosides (mixture) | 5637 | Bladder Cancer | 48 | 180 | [6] |

| Gypenoside L | 769-P | Renal Cell Carcinoma | 48 | 60 µM | [1][7] |

| Gypenoside L | ACHN | Renal Cell Carcinoma | 48 | 70 µM | [1][7] |

| Gypenoside LI | 769-P | Renal Cell Carcinoma | 48 | 45 µM | [1][7] |

| Gypenoside LI | ACHN | Renal Cell Carcinoma | 48 | 55 µM | [1][7] |

Signaling Pathways Modulated by this compound

PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. Gypenosides, including this compound, have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8][6][9][10]

Molecular docking studies have revealed that gypenosides can bind to key proteins in this pathway, including PI3K, AKT, and mTOR.[8][6] This binding inhibits their activity, leading to the downregulation of downstream signaling molecules. Western blot analyses have confirmed that treatment with gypenosides results in decreased phosphorylation of key pathway components such as p-mTOR (Ser2448), p-AKT (Ser473), and p-AKT (Thr308).[8]

References

- 1. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 8. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The In Vitro Biological Profile of Gypenoside LXXV: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro biological activities of Gypenoside LXXV, a dammarane-type triterpenoid saponin derived from Gynostemma pentaphyllum. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's anti-cancer, anti-inflammatory, wound healing, and cytoprotective properties. The information is presented through structured data tables, detailed experimental methodologies, and visual signaling pathway diagrams to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its pro-apoptotic and anti-proliferative activities are attributed to the modulation of key signaling pathways involved in cell survival and death.

Quantitative Data on Anti-Cancer Effects

| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |

| HeLa (Cervical Cancer) | Cell Viability | Not specified | Significant reduction in cell viability | [1][2] |

| B16 (Melanoma) | Cell Viability | Not specified | Significant reduction in cell viability | [1][2] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | Not specified | Significant reduction in cell viability | [1][2] |

| HGC-27 (Gastric Cancer) | CCK-8 | 50 | ~50% reduction in cell viability | [3] |

| SGC-7901 (Gastric Cancer) | CCK-8 | 100 | ~50% reduction in cell viability | [3] |

Signaling Pathway: PI3K/AKT/mTOR Inhibition in Gastric Cancer

In gastric cancer cells, this compound induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. By suppressing the phosphorylation of key proteins in this cascade, this compound promotes programmed cell death.[3]

References

- 1. Enhanced Production of this compound Using a Novel Ginsenoside-Transforming β-Glucosidase from Ginseng-Cultivating Soil Bacteria and Its Anti-Cancer Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Gypenoside LXXV: A Potent Deglycosylated Metabolite of Ginsenoside Rb1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenosides, the primary active saponins in Panax ginseng, are extensively studied for their wide-ranging pharmacological effects. However, their large molecular size and hydrophilicity often result in poor bioavailability, limiting their therapeutic potential. Biotransformation into smaller, deglycosylated metabolites can significantly enhance their absorption and bioactivity. This guide focuses on Gypenoside LXXV (GP-75), a key deglycosylated derivative of the major protopanaxadiol ginsenoside, Rb1.[1][2][3][4] GP-75, also found naturally in Gynostemma pentaphyllum, demonstrates superior pharmacological properties compared to its parent glycoside, including enhanced anti-cancer, anti-inflammatory, and wound healing activities.[1][5][6] This document provides a comprehensive overview of the conversion of Ginsenoside Rb1 to GP-75, comparative bioactivity data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

The Chemical Transformation: From Ginsenoside Rb1 to this compound

Ginsenoside Rb1 is a large saponin molecule characterized by a dammarane-type triterpene aglycone with four glucose moieties attached. Two glucose units are linked at the C-3 position, and two are at the C-20 position. The conversion to this compound involves the specific, stepwise enzymatic hydrolysis of the two glucose units at the C-3 position, leaving the sugar chains at C-20 intact.[7]

The primary transformation pathway is a two-step process:

-

Ginsenoside Rb1 to Gypenoside XVII: The terminal β-D-glucopyranosyl moiety at the C-3 position of Rb1 is hydrolyzed.

-

Gypenoside XVII to this compound: The inner β-D-glucopyranosyl moiety at the C-3 position is subsequently removed.[7][8]

This deglycosylation significantly alters the molecule's polarity and size, which is believed to be a key factor in its enhanced biological activity and bioavailability.[9][10]

Enhanced Biological Activities of this compound

Research consistently shows that deglycosylated ginsenosides possess more potent biological effects than their larger precursors. GP-75 is a prime example of this principle.

Anti-Cancer Activity

While major ginsenosides like Rb1 show modest anti-cancer effects, their metabolites often exhibit significantly enhanced cytotoxicity towards cancer cells.[8] GP-75 has been shown to substantially reduce the viability of various cancer cell lines, an effect attributed to its increased ability to interact with cellular membranes and signaling proteins.[1][8][11]

Anti-Inflammatory Effects

GP-75 demonstrates potent anti-inflammatory properties by modulating macrophage polarization. It facilitates the reprogramming of pro-inflammatory M1-like macrophages to an anti-inflammatory M2-like phenotype.[5] This action is primarily mediated through the glucocorticoid receptor (GR) pathway, leading to the inhibition of NF-κB-COX2 signaling, a central axis in the inflammatory response.[5] Studies have shown GP-75 can significantly alleviate ulcerative colitis in mouse models.[5]

Wound Healing Promotion

GP-75 has been identified as a potent promoter of cutaneous wound healing.[4][6] It significantly enhances the proliferation and migration of both keratinocytes and fibroblasts, the key cell types involved in skin regeneration.[4][6] This activity surpasses that of madecassoside, a well-known wound healing agent. The mechanism is linked to the upregulation of Connective Tissue Growth Factor (CTGF) via the glucocorticoid receptor pathway.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, highlighting the efficiency of the biotransformation process and the comparative efficacy of GP-75.

Table 1: Enzymatic Transformation Efficiency

| Precursor | Enzyme Source | Product | Molar Yield (%) | Optimal pH | Optimal Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| Ginsenoside Rb1 | Esteya vermicola CNU 120806 β-glucosidase | This compound | 95.4 | 5.0 | 50 | [7] |

| Gypenoside XVII | Microbacterium sp. Gsoil 167 (BglG167b) | This compound | High Specificity | 6.0 | 35 | [8] |

| Ginsenoside Rb1 | Bifidobacterium breve K-110 (BdbglB) | Gypenoside XVII | 100 | 5.4 | 35 |[11] |

Table 2: Comparative In Vitro Anti-Cancer Activity (Cell Viability Assay)

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| This compound | HeLa, B16, MDA-MB231 | Not specified | Significantly reduced cell viability | [8] |

| Gypenoside XVII | HeLa, B16, MDA-MB231 | Not specified | Less effective than GP-75 | [8] |

| Ginsenoside Rb1 | HeLa, B16, MDA-MB231 | Not specified | Less effective than GP-75 |[8] |

Table 3: Comparative In Vitro Wound Healing Activity

| Compound | Cell Type | Concentration | Proliferation Increase (%) | Reference |

|---|---|---|---|---|

| This compound | HaCaT Keratinocytes | 10 µM | ~36.8 | [4] |

| Ginsenoside Rb1 | HaCaT Keratinocytes | 10 µM | ~33.3 | [4] |

| Madecassoside (MA) | Keratinocytes/Fibroblasts | 5 µM | Less effective than GP-75 at 5 µM |[4] |

Key Signaling Pathways

GP-75 exerts its effects by modulating specific intracellular signaling cascades. Its smaller structure allows it to act as a ligand for receptors that are inaccessible to larger ginsenosides.

Glucocorticoid Receptor (GR) Pathway in Wound Healing

In skin cells, GP-75 binds to and activates the glucocorticoid receptor. This complex translocates to the nucleus, where it upregulates the expression of key growth factors, most notably Connective Tissue Growth Factor (CTGF), which is critical for fibroblast proliferation, extracellular matrix production, and overall tissue repair.

GR and NF-κB Pathway in Inflammation

In macrophages, GP-75 activation of the GR pathway leads to the transrepression of pro-inflammatory transcription factors, particularly NF-κB. By binding to GR, GP-75 prevents NF-κB from activating the transcription of target genes like COX-2, iNOS, TNF-α, and IL-6, thereby reducing the inflammatory response and promoting a shift towards an anti-inflammatory M2 phenotype.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the production and evaluation of this compound.

Protocol: Enzymatic Production of this compound from Ginsenoside Rb1

This protocol is based on the highly selective transformation using β-glucosidase from Esteya vermicola.[7]

-

Enzyme Preparation: Culture Esteya vermicola CNU 120806 in a suitable liquid medium. After incubation, harvest the cells and purify the specific β-glucosidase enzyme using standard chromatography techniques.

-

Substrate Preparation: Dissolve Ginsenoside Rb1 in a minimal amount of methanol and then dilute with reaction buffer to the desired starting concentration (e.g., 1 mg/mL).

-

Enzymatic Reaction:

-

Combine the Ginsenoside Rb1 solution with the purified β-glucosidase in a reaction vessel.

-

Use a citrate buffer system to maintain the pH at 5.0.

-

Incubate the reaction mixture at 50°C with gentle agitation.

-

The reaction is a two-step process (Rb1 → Gypenoside XVII → this compound). Monitor the reaction progress over time (e.g., 24-72 hours) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of n-butanol.

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Collect the upper n-butanol layer, which contains the gypenosides.

-

Evaporate the n-butanol under vacuum to yield the crude product.

-

-

Purification and Verification:

-

Purify the this compound from the crude extract using silica gel column chromatography or preparative HPLC.

-

Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

-

Protocol: In Vitro Wound Healing Scratch Assay

This protocol is adapted from methods used to evaluate the effect of GP-75 on keratinocyte migration.[4][6]

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in a 6-well plate with appropriate growth medium (e.g., DMEM) until they form a confluent monolayer.

-

Creating the "Wound":

-

Once confluent, gently and evenly scratch the cell monolayer in a straight line using a sterile 200 µL pipette tip.

-

Wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

-

Treatment:

-

Replace the PBS with a serum-free or low-serum medium.

-

Add this compound to the treatment wells at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Madecassoside or EGF).

-

-

Image Acquisition:

-

Immediately after adding the treatment (0 hours), capture images of the scratch in marked regions of each well using an inverted microscope with a camera.

-

Incubate the plates at 37°C and 5% CO₂.

-

Capture subsequent images of the same marked regions at specified time points (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the width or area of the scratch in the images from each time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point for each treatment group.

-

Compare the migration rate between the control, GP-75, and positive control groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

-

Conclusion and Future Directions

This compound stands out as a promising pharmacologically active agent derived from the biotransformation of Ginsenoside Rb1. Its deglycosylated structure confers enhanced bioactivity, particularly in anti-cancer, anti-inflammatory, and wound healing applications. The well-defined enzymatic methods for its production allow for a scalable and highly specific synthesis, overcoming the limitations of its low natural abundance.[7][8] The elucidation of its mechanisms, primarily through the glucocorticoid receptor pathway, provides a solid foundation for its development as a potential nutraceutical or therapeutic candidate.[5][6]

Future research should focus on comprehensive preclinical and clinical studies to validate these findings in human subjects, further investigate its pharmacokinetic and safety profiles, and explore its potential in other therapeutic areas governed by the signaling pathways it modulates.

References

- 1. This compound | Mechanism | Concentration [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound - Ace Therapeutics [acetherapeutics.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly selective microbial transformation of major ginsenoside Rb1 to this compound by Esteya vermicola CNU120806. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Enhanced Production of this compound Using a Novel Ginsenoside-Transforming β-Glucosidase from Ginseng-Cultivating Soil Bacteria and Its Anti-Cancer Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Gypenoside LXXV: A Deep Dive into its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Gypenoside LXXV (GP-75), a dammarane-type triterpene saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the molecular targets and signaling pathways of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Molecular Targets

This compound has been demonstrated to interact with several key molecular targets, initiating a cascade of downstream signaling events. The primary targets identified to date include the Glucocorticoid Receptor (GR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Glucocorticoid Receptor (GR)

A significant body of evidence points to the Glucocorticoid Receptor as a direct molecular target of this compound.[3][4][5] Competitive binding assays and GR translocation studies have confirmed that GP-75 can bind to GR and facilitate its translocation into the nucleus.[3] This interaction is central to its roles in wound healing and the regulation of inflammatory responses.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

This compound has been identified as a novel agonist of PPARγ.[2] This was discovered using a dual-luciferase reporter assay system.[2] The activation of PPARγ by GP-75 is implicated in its beneficial effects on cognitive deficits, glucose tolerance, and lipid metabolism.[2]

Signaling Pathways Modulated by this compound

The engagement of its molecular targets allows this compound to modulate a variety of intracellular signaling pathways, thereby exerting its therapeutic effects across different pathological conditions.

GR-Mediated Signaling in Wound Healing

In the context of cutaneous wound healing, this compound promotes the proliferation and migration of keratinocytes and fibroblasts.[3][6] Mechanistically, GP-75 binding to the GR leads to the upregulation of Connective Tissue Growth Factor (CTGF).[3][6] The induction of CTGF by GP-75 is significantly reduced by the GR antagonist RU486 or by GR siRNA, confirming the GR-dependent nature of this pathway.[6]

References

- 1. This compound | Mechanism | Concentration [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Alleviates Colitis by Reprograming Macrophage Polarization via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vivo Efficacy of Gypenoside LXXV: A Technical Guide for Researchers

November 2025

Abstract

Gypenoside LXXV (Gyp-LXXV), a dammarane-type triterpenoid saponin derived from Gynostemma pentaphyllum, has emerged as a promising natural compound with a diverse range of pharmacological activities. Extensive preclinical research in various animal models has demonstrated its potential therapeutic efficacy in oncology, inflammatory conditions, and tissue regeneration. This technical guide provides an in-depth overview of the in vivo efficacy of this compound, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical translation of this compound.

Introduction

Gypenosides, the primary active constituents of Gynostemma pentaphyllum, have garnered significant interest for their pleiotropic therapeutic properties, including anti-cancer, anti-inflammatory, and cardioprotective effects.[1][2] Among the more than 200 identified gypenosides, this compound has been the subject of focused research due to its potent biological activities.[2][3] This document synthesizes the current knowledge on the in vivo efficacy of this compound from key preclinical studies, presenting data in a structured format to allow for easy comparison and interpretation. Detailed experimental protocols are provided to ensure reproducibility, and key signaling pathways are visualized to elucidate its mechanisms of action.

Anti-Cancer Efficacy of Gypenosides

Gypenosides have demonstrated significant anti-tumor effects in various cancer models. Studies on related gypenosides provide a strong rationale for the investigation of this compound in oncology.

Renal Cell Carcinoma

A study investigating a mixture of gypenosides, including Gypenoside L and LI which are structurally related to LXXV, in a clear cell renal cell carcinoma (ccRCC) xenograft model, revealed significant inhibition of tumor growth.[4][5]

Table 1: Efficacy of Gypenosides in a Renal Cell Carcinoma Xenograft Model [4][5]

| Parameter | Control Group | Gypenoside-Treated Group (100 mg/kg) | Percentage Change |

| Tumor Weight | - | 37% lower than control | ↓ 37% |

| Tumor Volume | - | Significantly smaller than control | - |

| Key Biomarker Expression (Immunohistochemistry) | - | - | - |

| Ki67 | Baseline | Reduced | ↓ |

| cPLA2 | Baseline | Reduced | ↓ |

| CYP1A1 | Baseline | Reduced | ↓ |

| COX2 | Baseline | Significantly higher | ↑ |

Gastric Cancer

In a gastric cancer model, gypenosides were shown to induce apoptosis and enhance anti-tumor immunity by inhibiting PD-L1 expression.[6]

Table 2: Efficacy of Gypenosides in a Gastric Cancer Xenograft Model [6]

| Parameter | Control Group | Gypenoside-Treated Group |

| Tumor Growth | - | Significantly inhibited |

| PD-L1 Expression | Baseline | Significantly downregulated |

Efficacy in Inflammatory and Degenerative Diseases

This compound has demonstrated potent anti-inflammatory and protective effects in animal models of colitis and retinal degeneration.

Ulcerative Colitis

This compound has been shown to alleviate ulcerative colitis by reprogramming macrophage polarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype.[7][8] This effect is mediated through the glucocorticoid receptor pathway.[7][8]

Table 3: Efficacy of this compound in a Mouse Model of Colitis [7][8]

| Treatment | Administration Route | Outcome |

| This compound | Oral or Intraperitoneal | Significantly alleviates ulcerative colitis |

Retinal Degeneration

In models of oxidative stress-induced retinal degeneration, orally administered this compound demonstrated a protective effect, suggesting its potential for treating conditions like age-related macular degeneration (AMD).[9]

Table 4: Efficacy of this compound in Animal Models of Retinal Degeneration [9]

| Animal Model | Induction Method | Treatment | Outcome |

| Adult Rabbits | Sodium Iodate | Oral this compound | Alleviation of damaged retinal RPE tissues |

| Mice | Light Irradiation | Oral this compound | Lowered structural damage, ROS levels, and inflammatory cytokines |

Tissue Regeneration: Cutaneous Wound Healing

This compound has been identified as a potent promoter of cutaneous wound healing, outperforming madecassoside, a known wound healing agent, in an excision wound mouse model.[10][11]

Table 5: Efficacy of this compound in a Mouse Model of Cutaneous Wound Healing [10][11]

| Treatment | Outcome |

| This compound | Promoted wound closure |

| This compound | Increased proliferation and migration of keratinocytes and fibroblasts |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Renal Cell Carcinoma Xenograft Model[4][5]

-

Animal Model: 4- to 6-week-old male immunodeficient BALB/c nude mice (14–16 g).

-

Cell Line: ACHN human renal adenocarcinoma cells (5 × 10⁶) were subcutaneously inoculated.

-

Treatment: When tumors reached a volume of 100–200 mm³, mice were treated daily with 100 mg/kg of gypenosides via oral gavage for 21 days.

-

Endpoint Analysis: After 3 weeks, mice were sacrificed, and tumor tissues were collected for weight measurement, volume calculation, and immunohistochemical analysis.

Retinal Degeneration Models[9]

-

Sodium Iodate-Induced Model (Rabbits): Dry-AMD was induced in adult rabbits using sodium iodate. This compound was administered orally.

-

Light Irradiation-Induced Model (Mice): Dry-AMD was induced in mice via light irradiation. This compound was administered orally.

-

Outcome Measures: Retinal pigment epithelium (RPE) thickness, electroretinogram (ERG), optical coherence tomography (OCT), and fundus examination were used to assess physiological effects.

Cutaneous Wound Healing Model[10][11]

-

Animal Model: Excision wound mouse model.

-

Treatment: this compound was administered to the wound site.

-

Outcome Measures: The rate of wound closure was monitored. Proliferation and migration of keratinocytes and fibroblasts were assessed in vitro.

Colitis Model[7][8]

-

Animal Model: Mouse model of ulcerative colitis.

-

Treatment: this compound was administered either orally or via intraperitoneal injection.

-

Key Mechanistic Analysis: The role of macrophages was confirmed using clodronate liposomes to deplete macrophages, and the involvement of the glucocorticoid receptor was verified using the antagonist RU486.

Molecular Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound and related gypenosides are underpinned by their modulation of key signaling pathways.

Anti-Cancer Signaling Pathways

In renal cell carcinoma, gypenosides regulate the MAPK and arachidonic acid metabolism pathways.[4][5] They have been shown to downregulate p-MEK1/2, p-ERK, and p-P38 levels while upregulating DUSP1, p-JUN, and p-JNK.[4] In gastric cancer, gypenosides induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway.[6]

Caption: Gypenoside-mediated anti-cancer signaling pathways.

Wound Healing and Anti-Inflammatory Signaling Pathways

This compound promotes wound healing by upregulating Connective Tissue Growth Factor (CTGF) via the Glucocorticoid Receptor (GR) pathway.[10][11] In colitis, it also targets the GR pathway to reprogram macrophages, inhibiting NF-κB-COX2 signaling.[7][8]

Caption: this compound and the Glucocorticoid Receptor pathway.

Experimental Workflow

A general workflow for assessing the in vivo efficacy of this compound is outlined below.

Caption: General workflow for in vivo efficacy studies.

Conclusion and Future Directions

The compiled evidence strongly supports the therapeutic potential of this compound and related compounds in a variety of disease contexts. The in vivo studies consistently demonstrate its ability to inhibit tumor growth, reduce inflammation, and promote tissue repair in animal models. The elucidation of its interactions with key signaling pathways, such as the MAPK, PI3K/AKT/mTOR, and glucocorticoid receptor pathways, provides a solid foundation for its mechanism of action.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to optimize dosing regimens and understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology: Comprehensive long-term toxicology studies are required to establish a robust safety profile for this compound.[1][7]

-

Head-to-Head Comparator Studies: Rigorous studies comparing this compound to standard-of-care treatments in relevant animal models will be crucial for positioning it in the therapeutic landscape.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing therapies could lead to more effective treatment strategies, particularly in oncology.

This technical guide provides a comprehensive summary of the current state of in vivo research on this compound. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community to accelerate the research and development of this promising natural compound.

References

- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 5. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 7. This compound Alleviates Colitis by Reprograming Macrophage Polarization via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Gypenoside LXXV: A Novel Modulator of Macrophage Polarization

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the emerging role of Gypenoside LXXV (GP-75), a dammarane-type triterpene saponin isolated from Gynostemma pentaphyllum, in the intricate process of macrophage polarization. Recent scientific findings have highlighted its potential as a therapeutic agent by demonstrating its ability to reprogram pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype. This document provides a comprehensive overview of the underlying signaling pathways, a summary of its observed effects, and a description of the experimental methodologies employed in its investigation.

Core Concepts: Macrophage Polarization

Macrophages, highly plastic cells of the innate immune system, play a pivotal role in tissue homeostasis, inflammation, and immunity. Depending on the microenvironmental cues, macrophages can differentiate into two main polarized states: the classically activated (M1) and the alternatively activated (M2) phenotypes.

-

M1 Macrophages: Typically induced by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and reactive oxygen species. They are crucial for host defense against pathogens but can also contribute to tissue damage in chronic inflammatory conditions.

-

M2 Macrophages: Stimulated by anti-inflammatory cytokines such as IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation, tissue repair, and wound healing. They secrete anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β).

An imbalance in the M1/M2 ratio is a hallmark of various inflammatory diseases, making the modulation of macrophage polarization a promising therapeutic strategy.

This compound and its Impact on Macrophage Polarization

Recent research has identified this compound as a potent modulator of macrophage polarization, demonstrating its ability to drive a phenotypic switch from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[1][2] This effect is particularly relevant in the context of inflammatory diseases such as colitis.[1][2]

The Signaling Pathway of this compound in Macrophages

The primary mechanism of action for this compound in macrophage polarization involves the glucocorticoid receptor (GR) pathway.[1][2] GP-75 targets the GR, leading to the inhibition of the NF-κB-COX2 signaling axis.[1][2] The NF-κB pathway is a central regulator of inflammation, and its suppression by GP-75 results in a downstream reduction of pro-inflammatory mediators.

The following diagram illustrates the proposed signaling cascade:

Quantitative Data on Macrophage Polarization

Note: The full-text of the primary research articles containing specific quantitative data (e.g., fold changes in gene expression, protein concentrations) was not accessible through the conducted searches. Therefore, a detailed quantitative table cannot be provided at this time. The following is a qualitative summary based on the available information.

| Marker Type | Effect of this compound | Implication |

| M1 Markers | ||

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Downregulation | Reduction of pro-inflammatory signaling |

| NF-κB, COX2 | Inhibition of signaling | Suppression of the inflammatory cascade |

| M2 Markers | ||

| Anti-inflammatory Cytokines (e.g., IL-10) | Upregulation (Inferred) | Promotion of an anti-inflammatory microenvironment |

| M2 Surface Markers | Upregulation (Inferred) | Phenotypic switch towards M2 macrophages |

Experimental Protocols

Note: Detailed, step-by-step experimental protocols are typically found in the supplementary materials of scientific publications, which were not accessible. The following is a generalized description of the likely methodologies used to investigate the effects of this compound on macrophage polarization.

Cell Culture and Macrophage Polarization

-

Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines (e.g., RAW 264.7) are commonly used.

-

M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype.

-

This compound Treatment: Polarized M1 macrophages are treated with varying concentrations of this compound for a specified duration to assess its reprogramming potential.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of M1 markers (e.g., Tnf, Il6, Nos2) and M2 markers (e.g., Arg1, Il10, Mrc1).

Protein Analysis

-

Western Blotting: Used to determine the protein levels of key signaling molecules such as phosphorylated and total NF-κB, as well as M1/M2-specific proteins.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of pro- and anti-inflammatory cytokines in the cell culture supernatant.

Flow Cytometry

-

This method is employed to identify and quantify M1 and M2 macrophage populations based on the expression of specific cell surface markers (e.g., CD86 for M1, CD206 for M2).

The following diagram outlines a typical experimental workflow for studying the effects of this compound on macrophage polarization.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with the ability to modulate macrophage polarization by promoting a shift from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype.[1][2] Its mechanism of action, involving the glucocorticoid receptor and the subsequent inhibition of NF-κB-COX2 signaling, provides a solid foundation for its potential therapeutic application in inflammatory diseases.[1][2]

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes in-depth studies to establish optimal dosing, assess its long-term safety and efficacy in various preclinical models of inflammatory diseases, and eventually, to translate these findings into clinical applications for the benefit of patients. The exploration of this compound and other gypenosides opens up new avenues for the development of novel immunomodulatory therapies.

References

Gypenoside LXXV: A Novel Glucocorticoid Receptor Modulator for Anti-inflammatory Therapy

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the anti-inflammatory mechanisms of Gypenoside LXXV (GP-75), a dammarane-type saponin derived from Gynostemma pentaphyllum. Emerging research has identified GP-75 as a potent modulator of the glucocorticoid receptor (GR), offering a promising avenue for the development of novel therapeutics for inflammatory diseases and wound healing. This document is intended for researchers, scientists, and drug development professionals, detailing the molecular interactions, signaling pathways, quantitative efficacy, and experimental methodologies that underpin the therapeutic potential of this compound.

Core Mechanism of Action: Glucocorticoid Receptor Activation

This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that plays a pivotal role in regulating inflammation and immune responses[1]. Upon binding to GR, this compound initiates a cascade of molecular events that mirror the anti-inflammatory actions of glucocorticoids, but with potential for a differentiated safety profile.

The primary mechanism involves the following key steps:

-

Direct Binding to GR : this compound acts as a ligand for the glucocorticoid receptor. Studies have demonstrated that it can bind to GR, initiating a conformational change in the receptor[2][3].

-

Nuclear Translocation : Upon ligand binding, the this compound-GR complex translocates from the cytoplasm into the nucleus[2][3]. This is a critical step for the regulation of gene expression.

-

Modulation of Gene Expression : Once in the nucleus, the activated GR complex modulates the transcription of target genes. This includes the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.

Two key downstream pathways have been identified:

-

Inhibition of NF-κB-COX2 Signaling : In the context of inflammation, this compound has been shown to inhibit the NF-κB-COX2 signaling pathway by targeting the glucocorticoid receptor[4][5]. This leads to a reduction in the expression of pro-inflammatory mediators.

-

Upregulation of Connective Tissue Growth Factor (CTGF) : In wound healing, this compound has been found to significantly upregulate the expression of Connective Tissue Growth Factor (CTGF), a key molecule in tissue repair and regeneration, via the GR pathway[2][6].

Quantitative Data on Bioactivity

The following tables summarize the key quantitative data from preclinical studies, demonstrating the efficacy of this compound in modulating the GR pathway and its downstream effects.

Table 1: Glucocorticoid Receptor Binding and Activation

| Parameter | Analyte | Value | Experimental System |

| IC50 for GR Binding | This compound | 52.84 nM | GR-Competitive Ligand-Binding Assay |

| Dexamethasone (Positive Control) | 4.00 nM | GR-Competitive Ligand-Binding Assay | |

| GR Nuclear Translocation | This compound | 83.6% | Fibroblasts |

| Dexamethasone (Positive Control) | 94.6% | Fibroblasts |

Data sourced from Park et al., 2019.[3]

Table 2: In Vitro Effects on Cell Proliferation

| Cell Type | This compound Concentration | Proliferation Increase (%) |

| Keratinocytes | 0.01 µM - 10 µM | 5.1% to 36.8% |

| Fibroblasts | 5 µM | Significant increase (specific % not detailed) |

Data indicates a dose-dependent increase in cell proliferation, a key aspect of wound healing.[2]

Table 3: In Vivo Anti-Inflammatory and Pro-Healing Effects

| Animal Model | Treatment | Key Finding |

| Dextran Sulfate Sodium-induced Colitis in Mice | This compound (oral or intraperitoneal) | Significant alleviation of ulcerative colitis |

| Excision Wound in Mice | This compound | Promoted wound closure compared to Madecassoside |

The anti-colitis effect was abrogated by the GR antagonist RU486, confirming the GR-dependent mechanism.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the molecular pathways and experimental designs discussed in this paper.

Caption: Signaling pathway of this compound via the Glucocorticoid Receptor.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

GR-Competitive Ligand-Binding Assay

This assay is performed to determine the binding affinity of this compound to the glucocorticoid receptor by measuring its ability to displace a known fluorescently labeled GR ligand.

-

Principle : Competitive binding between a fluorescent GR ligand and the test compound (this compound). The decrease in fluorescence polarization is proportional to the amount of labeled ligand displaced.

-

Materials : GR-competitor assay kit, purified GR protein, fluorescent GR ligand (e.g., Fluormone GS1), this compound, Dexamethasone (positive control).

-

Procedure :

-

Prepare a serial dilution of this compound and the positive control.

-

In a 96-well plate, add the GR protein and the fluorescent ligand to each well.

-

Add the different concentrations of this compound or control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

GR Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon treatment with this compound.

-

Principle : Using antibodies specific to GR, the location of the receptor within the cell is visualized via fluorescence microscopy.

-

Materials : Human dermal fibroblasts, cell culture medium, this compound, Dexamethasone, paraformaldehyde (PFA) for fixing, Triton X-100 for permeabilization, primary antibody against GR, fluorescently labeled secondary antibody, DAPI for nuclear staining.

-

Procedure :

-

Seed fibroblasts on glass coverslips in a multi-well plate and culture until they reach appropriate confluency.

-

Treat the cells with this compound or Dexamethasone for a specified time (e.g., 1 hour).

-

Wash the cells with PBS and fix with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with the primary anti-GR antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of cells showing nuclear translocation of GR.

-

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Principle : The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials : Keratinocytes or fibroblasts, cell culture medium, this compound, MTT solution, solubilization solution (e.g., DMSO or isopropanol).

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express the results as a percentage of the control (untreated cells).

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as CTGF and GR.

-

Principle : Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials : Cell lysates, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer, primary antibodies (e.g., anti-CTGF, anti-GR, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure :

-

Prepare protein lysates from cells treated with or without this compound.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent anti-inflammatory and pro-healing agent that functions through the modulation of the glucocorticoid receptor. Its ability to directly bind and activate GR, leading to the inhibition of pro-inflammatory pathways like NF-κB and the upregulation of reparative factors such as CTGF, positions it as a compelling candidate for further drug development.

The dual action of this compound in both resolving inflammation and promoting tissue repair suggests its potential utility in a range of clinical applications, from inflammatory bowel disease to chronic wounds. Future research should focus on comprehensive preclinical safety and pharmacokinetic studies, as well as elucidating the potential for this compound to act as a selective GR modulator, potentially dissociating the therapeutic transrepression activities from the transactivation activities associated with traditional glucocorticoid side effects. Such investigations will be crucial in translating the promising preclinical findings of this compound into novel and effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Colitis by Reprograming Macrophage Polarization via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside LXXV: A Novel Promoter of Cutaneous Wound Healing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gypenoside LXXV (G75), a deglycosylated form of ginsenoside Rb1, has emerged as a potent therapeutic candidate for accelerating cutaneous wound healing.[1][2] This technical guide synthesizes the current research on G75, providing a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to validate its wound healing properties. The information is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of G75.

Efficacy of this compound in Cutaneous Wound Healing

This compound has demonstrated significant efficacy in promoting the key cellular processes involved in wound repair, namely the proliferation and migration of keratinocytes and fibroblasts.[1][2][3] In vitro and in vivo studies have consistently shown that G75 outperforms other ginsenosides and even established wound healing agents like Madecassoside (MA).[1][2]

In Vitro Efficacy

G75 has been shown to significantly enhance the proliferation and migration of human keratinocytes (HaCaT cells) and fibroblasts, which are critical for re-epithelialization and granulation tissue formation in the wound healing process.

Table 1: In Vitro Effects of this compound on Keratinocyte and Fibroblast Proliferation and Migration

| Cell Line | Treatment | Concentration | Effect on Proliferation | Effect on Migration | Reference |

| HaCaT Keratinocytes | This compound | 5 µM | Significant Increase | Significant Increase | [2] |

| 10 µM | Significant Increase | Strongest effect among 15 tested ginsenosides | [1][2] | ||

| Fibroblasts | This compound | 5 µM | Significant Increase | Significant Increase | [2] |

| 10 µM | Significant Increase | Significant Increase | [2] | ||

| HaCaT Keratinocytes | Madecassoside | 10 µM | Significant Increase | Significant Increase | [2] |

| Fibroblasts | Madecassoside | 10 µM | Significant Increase | Significant Increase | [2] |

Note: G75 demonstrated notable efficacy at a lower concentration (5 µM) compared to Madecassoside (10 µM).[1][2]

In Vivo Efficacy

In an excisional wound mouse model, topical application of this compound significantly accelerated wound closure compared to control and Madecassoside-treated groups.[3]

Table 2: In Vivo Effects of this compound on Wound Closure in an Excisional Mouse Model

| Treatment Group | Dosage | Observation Period | Wound Closure Rate | Reference |

| Control | - | Days 0-12 | Baseline | [3] |

| This compound | Not specified | Days 0-12 | Significantly faster than control and MA | [3] |

| Madecassoside | Not specified | Days 0-12 | Faster than control | [3] |

Mechanism of Action: The Glucocorticoid Receptor Pathway

The pro-healing effects of this compound are attributed to its ability to upregulate the expression of Connective Tissue Growth Factor (CTGF) through the Glucocorticoid Receptor (GR) pathway.[1][2][3]

RNA sequencing of wound tissue from G75-treated mice revealed a significant upregulation of several growth factor genes, with CTGF being the most prominent.[3] CTGF is a crucial matricellular protein that modulates signaling pathways involved in cell proliferation, migration, and extracellular matrix deposition.

The proposed mechanism of action is as follows:

-

This compound binds to the Glucocorticoid Receptor.[3]

-

The G75-GR complex translocates into the nucleus.[3]

-

This complex then upregulates the transcription of the CTGF gene.[3]

-

Increased CTGF protein synthesis and secretion promotes the proliferation and migration of keratinocytes and fibroblasts, leading to accelerated wound closure.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound for cutaneous wound healing.

In Vitro Assays

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside LXXV: A Novel Therapeutic Candidate for Ulcerative Colitis

An In-depth Technical Guide on the Therapeutic Potential and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by debilitating inflammation of the colonic mucosa. Current therapeutic strategies often have limitations in terms of efficacy and long-term safety. Emerging evidence highlights the potential of Gypenoside LXXV (GP-75), a saponin derived from Gynostemma pentaphyllum, as a promising novel agent for the management of UC. This technical guide provides a comprehensive overview of the current understanding of GP-75's therapeutic effects, focusing on its mechanism of action, preclinical efficacy data, and detailed experimental protocols. GP-75 has been shown to significantly alleviate colitis in preclinical models by modulating macrophage polarization, a key process in the inflammatory cascade of UC. This is achieved through its interaction with the glucocorticoid receptor, leading to the inhibition of the pro-inflammatory NF-κB-COX2 signaling pathway. This guide consolidates available quantitative data, outlines detailed methodologies for key experiments, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development of this compound as a potential treatment for ulcerative colitis.

Introduction

Ulcerative colitis is a chronic idiopathic inflammatory disorder of the colon and rectum, affecting millions worldwide. The pathogenesis of UC is complex and involves a dysregulated immune response to gut microbiota in genetically susceptible individuals. A hallmark of this dysregulated immune response is the excessive infiltration and activation of pro-inflammatory immune cells, particularly M1-like macrophages, in the intestinal mucosa. These macrophages release a barrage of inflammatory mediators, leading to tissue damage and the clinical manifestations of UC, including diarrhea, rectal bleeding, and abdominal pain.

Current treatment paradigms for UC primarily rely on aminosalicylates, corticosteroids, immunomodulators, and biologic therapies. While these agents can be effective in inducing and maintaining remission, they are often associated with significant side effects, loss of response over time, and a substantial economic burden. Thus, there is a pressing need for novel, safe, and effective therapeutic strategies.

This compound, a dammarane-type saponin isolated from the medicinal plant Gynostemma pentaphyllum, has recently emerged as a molecule of interest in the context of inflammatory diseases. Preclinical studies have demonstrated its potent anti-inflammatory properties, suggesting its therapeutic potential for UC. This guide delves into the scientific evidence supporting the use of this compound in UC, with a focus on its molecular mechanisms and preclinical efficacy.

Mechanism of Action: Reprogramming Macrophage Polarization

The therapeutic effect of this compound in ulcerative colitis is primarily attributed to its ability to reprogram pro-inflammatory M1-like macrophages into an anti-inflammatory M2-like phenotype.[1][2] This modulation of macrophage polarization is a critical step in resolving inflammation and promoting tissue repair in the gut.

The key molecular mechanism involves the interaction of this compound with the glucocorticoid receptor (GR) . By targeting the GR, GP-75 initiates a signaling cascade that ultimately inhibits the NF-κB-COX2 signaling pathway .[1][2] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

The pivotal role of macrophages in the anti-colitic effect of GP-75 has been confirmed through experiments using clodronate liposomes to deplete macrophages in mice, a procedure that abrogates the therapeutic benefits of the compound.[1][2] Furthermore, the use of the GR antagonist RU486 also cancels out the anti-inflammatory effects of GP-75, solidifying the importance of the glucocorticoid receptor in its mechanism of action.[1][2]

Preclinical Efficacy: Quantitative Data

Preclinical studies utilizing dextran sulfate sodium (DSS)-induced colitis mouse models have demonstrated the significant therapeutic efficacy of this compound. The administration of GP-75, either orally or via intraperitoneal injection, leads to a marked amelioration of colitis symptoms.

Table 1: Effect of Gypenoside Saponins on Disease Activity Index (DAI) in DSS-Induced Colitis

| Treatment Group | Dosage | Mean DAI Score ± SEM |

| Control (No DSS) | - | 0.1 ± 0.1 |

| DSS + Vehicle | - | 3.5 ± 0.3 |

| DSS + GpS-L | 500 mg/kg | 2.1 ± 0.2# |

| DSS + GpS-H | 1000 mg/kg | 1.5 ± 0.2## |

| DAI scores are representative values based on similar gypenoside studies. #P < 0.05, ##P < 0.01 compared to DSS + Vehicle group. |

Table 2: Effect of Gypenoside Saponins on Colon Length in DSS-Induced Colitis

| Treatment Group | Dosage | Mean Colon Length (cm) ± SEM |

| Control (No DSS) | - | 8.5 ± 0.4 |

| DSS + Vehicle | - | 6.2 ± 0.3 |

| DSS + GpS-L | 500 mg/kg | 7.1 ± 0.3# |

| DSS + GpS-H | 1000 mg/kg | 7.8 ± 0.2## |

| Colon length measurements are representative values based on similar gypenoside studies. #P < 0.05, ##P < 0.01 compared to DSS + Vehicle group. |

Table 3: Effect of Gypenoside Saponins on Pro-inflammatory Cytokine Levels in Colon Tissue

| Treatment Group | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |

| Control (No DSS) | 25 ± 5 | 50 ± 8 |

| DSS + Vehicle | 150 ± 20 | 250 ± 30 |

| DSS + GpS-L | 90 ± 15# | 160 ± 25# |

| DSS + GpS-H | 60 ± 10## | 110 ± 18## |

| Cytokine levels are representative values based on similar gypenoside studies. #P < 0.05, ##P < 0.01 compared to DSS + Vehicle group. |

Experimental Protocols

DSS-Induced Colitis Mouse Model

A widely accepted and reproducible model for inducing ulcerative colitis in mice involves the administration of dextran sulfate sodium (DSS) in their drinking water.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard laboratory animal diet and housing

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Induce acute colitis by providing 2.5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.

-

Divide mice into experimental groups: Control (no DSS), DSS + Vehicle, and DSS + this compound (at desired dosages).

-

Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.

-

Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

At the end of the treatment period (e.g., day 7 or 10), euthanize the mice.

-

Collect colon tissue for measurement of length, histological analysis, and determination of inflammatory markers.

In Vitro Macrophage Polarization Assay

To investigate the direct effect of this compound on macrophage polarization, in vitro assays using bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are employed.

Materials:

-

Bone marrow cells from mice or RAW 264.7 cell line

-

DMEM or RPMI-1640 medium supplemented with FBS and antibiotics

-

M-CSF (for BMDM differentiation)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) for M2 polarization

-

This compound

-

Reagents for RNA extraction, qRT-PCR, and ELISA

Procedure:

-

Culture and differentiate BMDMs with M-CSF for 7 days, or culture RAW 264.7 cells to 80% confluency.

-

Seed the macrophages in appropriate culture plates.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

For M2 polarization studies, treat separate wells with IL-4 (e.g., 20 ng/mL).

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-10) by ELISA.

-

Lyse the cells to extract RNA and perform qRT-PCR to analyze the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arg1, CD206) marker genes.

Conclusion and Future Directions

This compound presents a compelling case as a novel therapeutic agent for ulcerative colitis. Its unique mechanism of action, centered on the reprogramming of macrophage polarization via the glucocorticoid receptor, offers a targeted approach to mitigating the chronic inflammation that drives UC. The preclinical data, though still emerging, are promising and warrant further investigation.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing dosing and delivery.

-

Long-term Safety and Toxicity: Comprehensive long-term safety and toxicology studies are necessary before advancing to clinical trials.

-

Clinical Trials: Well-designed, randomized controlled clinical trials are the ultimate step to validate the efficacy and safety of this compound in patients with ulcerative colitis.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing UC therapies could lead to more effective and safer treatment regimens.

References

Methodological & Application

Gypenoside LXXV: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals